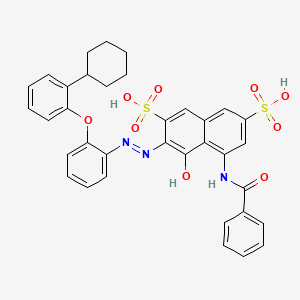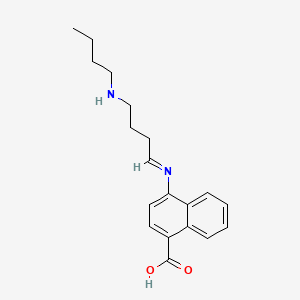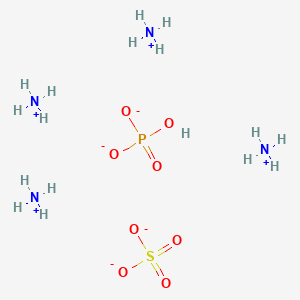
Rebalance
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Rebalance” is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its ability to undergo a variety of chemical reactions, making it a versatile compound in both research and industrial settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Rebalance” typically involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. Common synthetic routes include:
Oxidation of Primary Alcohols: This method involves the oxidation of primary alcohols using reagents such as chromium trioxide or potassium permanganate to produce the desired compound.
Hydration of Alkynes: This method involves the addition of water to alkynes in the presence of a catalyst to form the compound.
Reduction of Carboxylic Acids: This method involves the reduction of carboxylic acids using reagents such as lithium aluminium hydride to produce the desired compound.
Industrial Production Methods
On an industrial scale, “this compound” is typically produced using large-scale chemical reactors. The process involves the careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
“Rebalance” undergoes a variety of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of aldehydes or ketones.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound, often resulting in the formation of alcohols.
Substitution: This reaction involves the replacement of one functional group in the compound with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as chromium trioxide and potassium permanganate.
Reducing Agents: Such as lithium aluminium hydride and sodium borohydride.
Catalysts: Such as palladium on carbon and platinum.
Major Products
The major products formed from these reactions include aldehydes, ketones, alcohols, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
“Rebalance” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: It is used in the study of biological processes and as a tool for probing the mechanisms of various biochemical reactions.
Medicine: It is used in the development of new drugs and as a therapeutic agent for the treatment of various diseases.
Industry: It is used in the production of various industrial chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of “Rebalance” involves its interaction with specific molecular targets and pathways. It typically acts by binding to specific enzymes or receptors, thereby modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparación Con Compuestos Similares
“Rebalance” is unique in its ability to undergo a wide variety of chemical reactions and its versatility in various applications. Similar compounds include:
Aldehydes: These compounds are similar in their ability to undergo oxidation and reduction reactions.
Ketones: These compounds are similar in their ability to undergo substitution reactions.
Alcohols: These compounds are similar in their ability to undergo oxidation and reduction reactions.
In comparison to these similar compounds, “this compound” stands out due to its unique combination of properties and its wide range of applications in various scientific fields.
Propiedades
| 87155-33-7 | |
Fórmula molecular |
C22H23ClN8O2S |
Peso molecular |
499.0 g/mol |
Nombre IUPAC |
4-amino-N-pyrimidin-2-ylbenzenesulfonamide;5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H13ClN4.C10H10N4O2S/c1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7;11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h3-6H,2H2,1H3,(H4,14,15,16,17);1-7H,11H2,(H,12,13,14) |
Clave InChI |
XIRVBAPVROALIE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






